molecular formula C14H17BClNO3 B12276048 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester

7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester

Cat. No.: B12276048
M. Wt: 293.55 g/mol
InChI Key: VCEJOUNVWMWSAC-UHFFFAOYSA-N
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Description

7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is a boronic ester derivative of indoline, characterized by the presence of a boronic acid pinacol ester group at the 5-position and a chlorine atom at the 7-position. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester typically involves the reaction of 7-chloroindoline-2-one with a boronic acid pinacol ester. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Protic Solvents: Used in protodeboronation reactions.

    Borane Reagents: Used in hydroboration reactions.

Major Products

The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various boron-containing intermediates from hydroboration and protodeboronation reactions.

Scientific Research Applications

7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination to form the carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is unique due to its indoline core structure, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C14H17BClNO3

Molecular Weight

293.55 g/mol

IUPAC Name

7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H17BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-11(18)17-12(8)10(16)7-9/h5,7H,6H2,1-4H3,(H,17,18)

InChI Key

VCEJOUNVWMWSAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)NC(=O)C3

Origin of Product

United States

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